3-Hydroxyterphenyllin

HIV-1 Integrase Inhibition Antiviral Drug Discovery Natural Product Screening

3-Hydroxyterphenyllin is a p-terphenyl secondary metabolite originally isolated from Aspergillus candidus. It is the 3-hydroxy derivative of terphenyllin and exhibits a broad spectrum of biological activities, including antioxidant, antiproliferative, antibacterial, and antiviral properties.

Molecular Formula C20H18O6
Molecular Weight 354.4 g/mol
CAS No. 66163-76-6
Cat. No. B1664598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyterphenyllin
CAS66163-76-6
Synonyms3-hydroxyterphenyllin
3-OH-terphenyllin
Molecular FormulaC20H18O6
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1)C2=CC=C(C=C2)O)OC)O)C3=CC(=C(C=C3)O)O
InChIInChI=1S/C20H18O6/c1-25-17-10-14(11-3-6-13(21)7-4-11)20(26-2)19(24)18(17)12-5-8-15(22)16(23)9-12/h3-10,21-24H,1-2H3
InChIKeyYLSPFNUVVOKJDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-Hydroxyterphenyllin (CAS 66163-76-6) – p-Terphenyl Fungal Metabolite Procurement & Research-Grade Characterization


3-Hydroxyterphenyllin is a p-terphenyl secondary metabolite originally isolated from Aspergillus candidus [1]. It is the 3-hydroxy derivative of terphenyllin and exhibits a broad spectrum of biological activities, including antioxidant, antiproliferative, antibacterial, and antiviral properties [2]. Structurally characterized by 1H and 13C NMR spectroscopy, it serves as a reference standard for natural product dereplication and a lead scaffold in medicinal chemistry [1].

1 Natural product dereplication reference standard
2 Scaffold for HIV-1 integrase inhibition screening pathway study fit
3 Cell-model endpoint profiling (cytotoxicity, podocyte injury)
4 Antioxidant assay comparator (DPPH context)

Why In-Class p-Terphenyl Analogs Cannot Be Substituted for 3-Hydroxyterphenyllin in Experimental Workflows


Although the p-terphenyl scaffold is shared by numerous fungal metabolites, subtle hydroxylation patterns profoundly alter pharmacological profiles. 3-Hydroxyterphenyllin displays a unique selectivity and potency signature that distinguishes it from close structural relatives such as terphenyllin, candidusin A, and 3,3″-dihydroxyterphenyllin [1][2][3]. Substituting 3-hydroxyterphenyllin with an in-class analog without verification can introduce significant variability in assay outcomes, particularly in HIV-1 integrase inhibition, cancer cell cytotoxicity, and antioxidant efficacy.

!

Hydroxylation pattern alters integrase inhibition

3-OH substitution changes HIV-1 integrase potency; class-level profile may not transfer.

!

Cytotoxicity selectivity diverges from terphenyllin

Cell-line response ranking differs; endpoint review required before switching analogs.

!

Antioxidant benchmark may not replicate across analogs

DPPH scavenging equivalence is structure-dependent; verify for each derivative.

3-Hydroxyterphenyllin: Quantitative Comparative Evidence Against Closest Analogs


Superior HIV-1 Integrase Inhibitory Potency vs. Terphenyllin in Coupled and Strand Transfer Assays

3-Hydroxyterphenyllin exhibits significantly stronger inhibition of HIV-1 integrase compared to its parent compound terphenyllin in both coupled and strand transfer assays [1]. The 3-hydroxy substitution enhances potency by approximately 6-fold in the coupled assay and 4-fold in the strand transfer assay.

HIV-1 Integrase Inhibition
Head-to-head
Coupled: 2.8 μM vs 17.7 μM (~6.3×)
Strand transfer: 12.1 μM vs 47.7 μM (~3.9×)
Supports antiviral screening context; 3-OH enhances potency relative to terphenyllin.
In vitro enzymatic assays. Reported inhibition difference.
HIV-1 Integrase Inhibition Antiviral Drug Discovery Natural Product Screening

Differential Cytotoxicity Profile vs. Terphenyllin in Human Cancer Cell Lines (HeLa, A549, HepG2)

3-Hydroxyterphenyllin and terphenyllin were evaluated side-by-side for cytotoxicity against three human cancer cell lines [1]. While terphenyllin is more potent in A549 and HepG2 cells, 3-hydroxyterphenyllin maintains a distinct selectivity profile that may be advantageous in specific cancer models.

Cytotoxicity vs. Terphenyllin
Head-to-head
HeLa 23 vs 18.9 μM; A549 36 vs 12.3 μM; HepG2 32 vs 21.2 μM
Cell-model endpoint profile differs; selectivity pattern is not interchangeable.
72 h viability assay. Context-dependent ranking.
Cancer Cytotoxicity Antiproliferative Activity Marine Natural Products

Comparable Antibacterial Activity Against MRSA and V. vulnificus vs. Terphenyllin

Both 3-hydroxyterphenyllin and terphenyllin exhibit nearly identical antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio vulnificus [1]. This suggests the antibacterial pharmacophore is conserved despite the additional hydroxyl group.

Antibacterial (MRSA, V. vulnificus)
Head-to-head
MIC ≈ 31 μg/mL for both compounds
Comparable MIC supports interchangeable antimicrobial screening context.
Broth microdilution; verify against target strain panel.
Antibacterial Activity MRSA Marine Fungal Metabolites

Potent DPPH Radical Scavenging Activity Comparable to Synthetic Antioxidants BHA and α-Tocopherol

3-Hydroxyterphenyllin exhibits a marked scavenging effect on DPPH radicals that is statistically similar to the synthetic antioxidant BHA and the natural vitamin E analog α-tocopherol [1]. This natural product demonstrates comparable efficacy to established antioxidant standards.

DPPH Radical Scavenging
Head-to-head
96% at 100 μg/mL; similar to BHA & α-tocopherol
Supports antioxidant assay context; comparable to synthetic standards.
DPPH assay, 30 min. Reported as similar.
Antioxidant Activity Free Radical Scavenging Natural Antioxidants

Protective Efficacy Against Palmitic Acid-Induced Podocyte Injury: Slightly Superior to Candidusin A

In a cell-based model of diabetic nephropathy, 3-hydroxyterphenyllin (3-HT) and candidusin A (CDA) were both found to protect human podocytes from palmitic acid-induced injury [1]. 3-HT demonstrated a modestly lower IC50 value, indicating slightly higher protective potency.

Podocyte Protection
Head-to-head
IC50 ~16 μM vs candidusin A ~18 μM
Reported podocyte injury model context; minor potency difference observed.
PA-induced human podocyte assay. Context-dependent.
Diabetic Nephropathy Podocyte Protection Oxidative Stress

3-Hydroxyterphenyllin: Evidence-Backed Application Scenarios for Scientific and Industrial Use


HIV-1 Integrase Inhibitor Screening and Antiviral Lead Optimization

Given its 6.3-fold higher potency in coupled HIV-1 integrase assays compared to terphenyllin [1], 3-hydroxyterphenyllin should be prioritized as a starting scaffold for antiviral medicinal chemistry programs. Its sub-micromolar activity in the coupled assay (IC50 2.8 μM) makes it a compelling candidate for structure-activity relationship (SAR) studies aimed at developing novel integrase strand transfer inhibitors.

Natural Product Antioxidant Reference Standard

3-Hydroxyterphenyllin exhibits DPPH radical scavenging activity comparable to BHA and α-tocopherol [2]. It is suitable for use as a naturally derived positive control in oxidative stress assays, particularly in studies investigating fungal metabolites or marine natural products.

Differential Cytotoxicity Profiling in p-Terphenyl SAR Studies

The distinct cytotoxicity pattern of 3-hydroxyterphenyllin (HeLa IC50 23 μM, A549 36 μM, HepG2 32 μM) compared to terphenyllin (HeLa 18.87 μM, A549 12.33 μM, HepG2 21.2 μM) [3] provides a valuable tool for probing structure-activity relationships within the p-terphenyl class. Researchers investigating the impact of hydroxylation on anticancer selectivity should include this compound in their panels.

Podocyte Protection Studies in Diabetic Nephropathy Models

3-Hydroxyterphenyllin protects human podocytes from palmitic acid-induced injury with an IC50 of ~16 μM, showing a slight potency advantage over candidusin A (~18 μM) [4]. This compound is appropriate for inclusion in phenotypic screening campaigns targeting renal protection and diabetic nephropathy.

Application
Selection Property
Validation Focus
HIV-1 integrase inhibition screening
Scaffold hydroxylation pattern
Coupled & strand-transfer assay context
Natural product antioxidant assays
DPPH radical scavenging context
Comparator response vs BHA/α-tocopherol
p-Terphenyl cytotoxicity profiling
Cell-model selectivity review
Panel-dependent endpoint comparison
Podocyte injury model studies
Protective potency context
PA-induced injury assay endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxyterphenyllin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.